molecular formula C13H18O3 B2637554 2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid CAS No. 92156-88-2

2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid

Cat. No. B2637554
CAS RN: 92156-88-2
M. Wt: 222.284
InChI Key: JQOLHHYVSCEUJO-UHFFFAOYSA-N
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Description

“2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the CAS Number: 92156-88-2 . It has a molecular weight of 222.28 and its IUPAC name is 2-(4-isopropyl-3-methylphenoxy)propanoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18O3/c1-8(2)12-6-5-11(7-9(12)3)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular formula of C13H18O3 and a molecular weight of 222.28 .

Scientific Research Applications

Anti-inflammatory Activities

  • Phenolic compounds structurally related to 2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid have been isolated from Eucommia ulmoides Oliv. leaves, exhibiting modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Synthesis and Derivatization

  • A process for synthesizing a structurally similar compound was described, highlighting the methods for creating variations of this chemical structure for various applications (Zhang Dan-shen, 2009).
  • Novel series of derivatives have been synthesized, demonstrating the compound's versatility for chemical modifications, with evaluation for hypolipidemic and hypoglycemic activity (Mokale et al., 2011).

Herbicide and Agricultural Applications

  • Research into methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a compound with similar structure, showed selective herbicidal effects on certain plants, providing insights into the potential agricultural uses of related compounds (Shimabukuro et al., 1978).

Antimicrobial and Molecular Docking Studies

  • Derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid showed effectiveness against various microbial pathogens, indicating potential for antimicrobial applications (Nirmalan et al., 2016).

Water Sample Analysis

  • A method was developed for determining phenoxy herbicides, including similar compounds, in water samples, showing the compound's relevance in environmental monitoring (Nuhu et al., 2012).

Material Science Applications

  • Phloretic acid, structurally akin to this compound, has been explored as a renewable building block for materials science applications (Trejo-Machin et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-8(2)12-6-5-11(7-9(12)3)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOLHHYVSCEUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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